For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Synthesis of Eliglustat-d4
This technical guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of Eliglustat-d4, a deuterated analog of the Gaucher disease therapeutic, Eliglustat. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Properties of Eliglustat-d4
Eliglustat-d4 is a stable, isotopically labeled form of Eliglustat, which is a specific and potent inhibitor of glucosylceramide synthase.[1] The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.[1][]
| Property | Value | Reference |
| Chemical Name | N-((1R,2R)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl-2,2,3,3-D4)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide | [5] |
| CAS Number | 1628700-81-1 | [5] |
| Molecular Formula | C23H32D4N2O4 | [5] |
| Molecular Weight | 408.57 g/mol | [5] |
| Synonyms | Genz 99067-d4 | [1] |
Mechanism of Action of Eliglustat
Eliglustat is a substrate reduction therapy for Gaucher disease type 1.[3][6] Gaucher disease is a genetic disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in lysosomes.[3] Eliglustat functions by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucocerebroside from ceramide and UDP-glucose.[3][4][6] This inhibition reduces the overall production of glucocerebroside, thereby alleviating its accumulation and mitigating the symptoms of the disease.[3]
Caption: Mechanism of action of Eliglustat in Gaucher disease.
Synthesis of Eliglustat-d4
The synthesis of Eliglustat-d4 involves similar methodologies to the synthesis of unlabeled Eliglustat, with the key difference being the use of a deuterated starting material. Several synthetic routes for Eliglustat have been reported, often starting from D-serine or 1,4-benzodioxan-6-carbaldehyde.[7][8] A highly diastereoselective total synthesis of Eliglustat has been accomplished starting from readily available D-serine.[7] Another approach involves an asymmetric synthesis starting from 2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde, utilizing key steps like Sharpless asymmetric dihydroxylation and a stereoselective amination reaction.[8]
For the synthesis of Eliglustat-d4, a deuterated version of 2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde would be employed at the beginning of the synthetic process.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Eliglustat, which would be adapted for the d4 version by using a deuterated precursor.
Caption: Generalized synthetic workflow for Eliglustat-d4.
Experimental Protocols
The analysis of Eliglustat and its deuterated analog in biological matrices or as a pure substance typically involves chromatographic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol is a general representation and may require optimization for specific applications.
Objective: To determine the purity of an Eliglustat-d4 sample.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of Eliglustat-d4 in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.
-
Methodologies such as 2D Nuclear Magnetic Resonance (2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are also employed to elucidate the structure and confirm the identity of Eliglustat and its metabolites.[9][10]
Pharmacokinetics and Metabolism
Eliglustat is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4.[3][4] A patient's CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultra-rapid) significantly influences the drug's efficacy and is typically determined before starting treatment to optimize dosing.[3][11] Following a single radiolabeled dose of eliglustat, the majority is excreted in the urine (41.8%) and feces (51.4%) as metabolites.[9]
| Pharmacokinetic Parameter | Value (in CYP2D6 Extensive Metabolizers) | Reference |
| Tmax (median) | 1.5 - 2 hours | [12] |
| Elimination Half-life | ~4 - 7 hours | [9] |
| Volume of Distribution (IV) | 835 L | [4] |
| Plasma Protein Binding | 76% - 83% | [4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Eliglustat D4 | CAS No- 1628700-81-1 | Simson Pharma Limited [simsonpharma.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation [zenodo.org]
- 11. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
